molecular formula C11H12N2 B048129 1-Cyclopropyl-2-methylbenzimidazole CAS No. 118482-04-5

1-Cyclopropyl-2-methylbenzimidazole

Cat. No. B048129
Key on ui cas rn: 118482-04-5
M. Wt: 172.23 g/mol
InChI Key: PVNMWWNQQNYJIY-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

A solution of 1.71 g (0.0115 mole) of N-cyclopropyl-1,2-phenylenediamine and 2.12 ml (0.0115 mole) of triethylorthoacetate in 50 ml of ethyl acetate was heated to reflux for 2 hours. The solvent was removed and the residue partitioned between chloroform and water. The organic phase was separated, dried over sodium sulfate and concentrated to give 1.87 g of a brown oil.
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[NH2:11])[CH2:3][CH2:2]1.[CH2:12](C(CC)(CC)C([O-])([O-])[O-])[CH3:13]>C(OCC)(=O)C>[CH:1]1([N:4]2[C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[N:11]=[C:12]2[CH3:13])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
C1(CC1)NC1=C(C=CC=C1)N
Name
triethylorthoacetate
Quantity
2.12 mL
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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